5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-(3-pyrrol-1-ylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N4S/c22-14-5-3-4-13(10-14)15-11-18(21(23,24)25)29-19(26-15)12-16(27-29)20-17(6-9-30-20)28-7-1-2-8-28/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLYBIKWKSOEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC(=CC=C5)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS No. 439109-46-3) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H12ClF3N4S
- Molecular Weight : 444.86 g/mol
- Structure : The compound features a complex structure with multiple heterocycles that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, the compound under discussion has demonstrated significant inhibitory effects on CDK9, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, thus promoting apoptosis in cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines has been extensively documented. A study evaluating various derivatives indicated that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound in focus was evaluated through in vitro assays against standard bacterial strains, showing promising results comparable to established antibiotics .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to the one discussed have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammation .
Antiviral Activity
Emerging research indicates that pyrazolo[1,5-a]pyrimidines may possess antiviral properties. For example, some derivatives have shown effectiveness against RNA viruses such as Hepatitis C Virus (HCV) and HIV. The compound's potential in blocking viral replication has been noted, with specific concentrations yielding significant antiviral activity .
The biological activities of 5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cell cycle progression and viral replication.
- Receptor Modulation : It may interact with specific receptors or proteins that mediate cellular responses to stimuli.
- Signal Transduction Interference : By disrupting signaling pathways associated with inflammation and cell survival, the compound can induce apoptosis in malignant cells.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and tested their efficacy against various cancer cell lines. Compound 5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine was found to exhibit IC50 values in the low micromolar range against breast cancer cells, indicating strong anticancer potential .
Study 2: Antimicrobial Activity
A recent publication assessed the antibacterial properties of various pyrazole derivatives using disk diffusion methods. The compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Study 3: Anti-inflammatory Properties
Research involving animal models demonstrated that treatment with the compound significantly reduced markers of inflammation in induced arthritis models. This suggests its potential application in treating inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H12ClF3N4S
- Molecular Weight : 444.86 g/mol
- CAS Number : 439109-46-3
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is significant for its biological activity. The presence of trifluoromethyl and chlorophenyl groups enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that compounds similar to 5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibit promising anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazolo compound effectively inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has been tested for antimicrobial activity against various pathogens. Its thienyl and pyrrole components contribute to its effectiveness against bacterial strains.
Data Table: Antimicrobial Activity
Neurological Applications
Recent studies have explored the neuroprotective effects of pyrazolo compounds. The structural similarity of 5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases.
Case Study : A research article highlighted that modifications on the pyrazolo scaffold led to compounds that effectively protected neuronal cells from oxidative stress-induced damage in models of Alzheimer’s disease .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Its action on cytokine production has been documented in various studies.
Data Table: Anti-inflammatory Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The table below compares substituents and key properties of the target compound with analogues:
*Calculated based on analogous structures .
Physicochemical and Crystallographic Properties
- Crystal Packing: The target compound’s 3-chlorophenyl group may influence packing efficiency, as seen in analogues with monoclinic crystal systems (e.g., : P21/c, β = 99.46°) .
- Lipophilicity : The 3-chlorophenyl group increases logP compared to 4-methoxyphenyl (), affecting membrane permeability .
- Thermal Stability : CF₃ groups generally enhance thermal stability, as observed in pyrazolo[1,5-a]pyrimidines with high melting points .
Key Findings and Implications
Substituent Effects :
- Position 5 : Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but reduce solubility.
- Position 2 : Thienyl-pyrrole moieties enable π-stacking interactions, critical for target binding.
- Position 7 : CF₃ groups improve stability, while oxo groups may facilitate hydrogen bonding .
Activity Gaps: While HF-00007 shows anthelmintic activity, the target compound’s biological profile remains uncharacterized.
Synthetic Optimization : Modular synthesis (Suzuki/SNAr) allows rapid diversification, supporting structure-activity relationship (SAR) studies .
Q & A
Q. How can researchers optimize the synthesis yield of this pyrazolo[1,5-a]pyrimidine derivative?
Methodological Answer:
- Use PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) as a coupling agent with triethylamine in 1,4-dioxane under inert atmosphere for efficient cyclization .
- Monitor reaction progress via TLC or HPLC to identify intermediates and optimize reaction time (e.g., 24 hours at 110°C for aryl coupling steps) .
- Purify crude products using column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) followed by recrystallization from ethanol or dioxane to enhance purity .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve the core pyrazolo[1,5-a]pyrimidine scaffold and substituent orientations (e.g., chlorophenyl and trifluoromethyl groups) using datasets collected at 293 K with Rigaku Saturn diffractometers .
- Multinuclear NMR : Assign ¹H and ¹³C signals to differentiate aromatic protons (δ 7.0–8.5 ppm for thienyl/pyrrole groups) and confirm trifluoromethyl integration (δ -60 to -70 ppm in ¹⁹F NMR) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₂ClF₃N₄S) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
Methodological Answer:
- Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals from the thienyl and pyrrole moieties .
- Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹ or C-F at ~1100 cm⁻¹) with computational spectra (DFT/B3LYP/6-31G*) to identify conformational anomalies .
- Re-synthesize the compound under controlled conditions (e.g., anhydrous solvents, inert gas) to rule out degradation products or solvent adducts causing MS discrepancies .
Q. What strategies are effective for predicting the biological activity of this compound?
Methodological Answer:
- Conduct molecular docking studies against targets like KDR kinase or peripheral benzodiazepine receptors, leveraging the trifluoromethyl group’s electron-withdrawing properties to assess binding affinity .
- Perform structure-activity relationship (SAR) analysis by synthesizing analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and testing in vitro assays (e.g., IC₅₀ measurements for kinase inhibition) .
- Use ADMET prediction tools (e.g., SwissADME) to evaluate solubility and metabolic stability, guided by the compound’s logP (~3.5) and topological polar surface area (~70 Ų) .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Methodological Answer:
- Employ co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous dispersion without disrupting biological activity .
- Synthesize pro-drug derivatives (e.g., phosphate esters of the pyrrole nitrogen) to improve hydrophilicity temporarily .
- Characterize solubility limits via dynamic light scattering (DLS) to detect aggregation and adjust buffer pH (e.g., 7.4 PBS) to match physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
